molecular formula C8H9BrClNO B1406072 2-(3-Bromo-5-chlorophenoxy)ethan-1-amine CAS No. 1427444-39-0

2-(3-Bromo-5-chlorophenoxy)ethan-1-amine

Cat. No. B1406072
CAS RN: 1427444-39-0
M. Wt: 250.52 g/mol
InChI Key: FOKRGFPNPRNNNS-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-chlorophenoxy)ethan-1-amine, commonly known as BCPEA, is an organic compound that has been researched in the scientific community for its potential applications in various fields. BCPEA is a derivative of phenoxyacetic acid and is a member of the phenoxyethanamine family. BCPEA has a wide range of applications in the fields of pharmaceuticals, biochemistry, and chemistry.

Scientific Research Applications

Identification and Synthesis

  • A study by Power et al. (2015) focused on the identification and synthesis of a similar compound, bk-2C-B, using a range of analytical techniques, including nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. This research illustrates the compound's relevance in the field of analytical chemistry and synthetic methodologies (Power et al., 2015).

Ligand Design for Metal Complexes

  • Liu et al. (1993) developed hexadentate (N3O3) tripodal amine phenol ligands for aluminum, gallium, and indium. This research highlights the potential of using similar compounds in designing flexible chelating ligands for metal complexes (Liu et al., 1993).

Catalysis in Organic Reactions

  • Ji et al. (2003) described the use of a palladium-Xantphos complex in the selective amination of polyhalopyridines. This demonstrates the role of similar compounds in catalysis, particularly in organic synthesis (Ji et al., 2003).

Synthesis of Radiolabeled Compounds

  • Bach and Bridges (1982) synthesized 2-Bromo-[1-14C]ethanamine hydrobromide from [2-14C]ethan-1-01-2-amine hydrochloride. This study is significant in the context of producing radiolabeled compounds for scientific research (Bach & Bridges, 1982).

Corrosion Inhibition Studies

  • Kaya et al. (2016) utilized density functional theory (DFT) calculations and molecular dynamics simulations to predict the corrosion inhibition performances of certain thiazole and thiadiazole derivatives. This implies the relevance of similar compounds in materials science and corrosion studies (Kaya et al., 2016).

Polymer Synthesis

  • Yokozawa et al. (2007) studied the chain-growth condensation polymerization of related compounds, indicating the utility of such chemicals in the synthesis of polymers with specific properties (Yokozawa et al., 2007).

Synthesis of Enantiomerically Pure Compounds

  • Zhang et al. (2014) developed a synthesis procedure for enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane. This research is relevant for the synthesis of chiral compounds, which are crucial in various fields including pharmaceuticals (Zhang et al., 2014).

Fungicidal Applications

  • Kuzenkov and Zakharychev (2009) synthesized new substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols for pharmacological and agrochemical screening, highlighting the potential of similar compounds in fungicidal applications (Kuzenkov & Zakharychev, 2009).

properties

IUPAC Name

2-(3-bromo-5-chlorophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClNO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKRGFPNPRNNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-5-chlorophenoxy)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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